4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid
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Overview
Description
4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with appropriate amines and oxane derivatives. One common method includes the use of furan-2-carboxylic acid, which is reacted with an amine to form the furan-2-carbonylamino intermediate. This intermediate is then coupled with an oxane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new antibacterial and antifungal agents due to its furan moiety, which exhibits significant biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The compound may also interfere with cellular processes by binding to DNA or RNA, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 4-[(Furan-2-carbonylamino)methyl]oxane-4-carboxylic acid.
Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.
Furan-2-carbonylamino derivatives: Compounds with similar structures and biological activities
Uniqueness
This compound is unique due to its specific combination of the furan ring and oxane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-[(furan-2-carbonylamino)methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(9-2-1-5-18-9)13-8-12(11(15)16)3-6-17-7-4-12/h1-2,5H,3-4,6-8H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBPDQFNNQXUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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